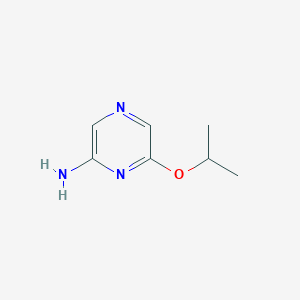

6-(Propan-2-yloxy)pyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yloxypyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROPILFAPSIWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269477-15-7 | |

| Record name | 6-(propan-2-yloxy)pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to 6-Isopropoxypyrazin-2-amine: Physicochemical Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 6-isopropoxypyrazin-2-amine, a substituted aminopyrazine of interest in medicinal chemistry and materials science. While specific experimental data for this exact isomer is limited in publicly available literature, this document synthesizes information from closely related structural analogs to project its physicochemical properties, potential synthetic pathways, and likely applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound class and a framework for its further investigation.

Introduction: The Significance of Substituted Aminopyrazines

Pyrazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds. The pyrazine ring is a key structural motif in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and flavorings. The introduction of substituents, such as amino and alkoxy groups, onto the pyrazine core can profoundly influence the molecule's electronic properties, steric profile, and, consequently, its biological activity and material characteristics.

Aminopyrazines, in particular, have garnered significant attention due to their diverse pharmacological activities. They are known to exhibit properties including antimicrobial[1], and have been investigated for their potential in treating a range of diseases. The amino group provides a key site for further chemical modification, allowing for the synthesis of diverse compound libraries for screening and optimization[2]. The addition of an alkoxy group, such as the isopropoxy group in 6-isopropoxypyrazin-2-amine, can enhance lipophilicity, modulate metabolic stability, and influence ligand-receptor binding interactions.

This guide focuses on the specific isomer, 6-isopropoxypyrazin-2-amine, providing a detailed analysis of its fundamental molecular characteristics and a scientifically grounded exploration of its potential.

Physicochemical Properties of 6-Isopropoxypyrazin-2-amine

The molecular formula and weight are fundamental properties that underpin all further chemical and biological investigations. Based on the structures of closely related compounds, such as 6-methoxypyrazin-2-amine and 5-isopropoxypyrazin-2-amine, the molecular characteristics of 6-isopropoxypyrazin-2-amine have been deduced.

Molecular Formula and Weight

The molecular formula of 6-isopropoxypyrazin-2-amine is C₇H₁₁N₃O .

The molecular weight is calculated as follows:

-

(7 x 12.011) + (11 x 1.008) + (3 x 14.007) + (1 x 15.999) = 153.18 g/mol .[3]

Structural and Physicochemical Data Summary

The following table summarizes the key computed and expected physicochemical properties of 6-isopropoxypyrazin-2-amine. These values are projected based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O | Deduced |

| Molecular Weight | 153.18 g/mol | Calculated[3] |

| IUPAC Name | 6-(propan-2-yloxy)pyrazin-2-amine | |

| SMILES | CC(C)OC1=NC=C(N)C=N1 | |

| LogP (predicted) | ~1.5 - 2.0 | Estimated |

| Topological Polar Surface Area (TPSA) | 74.1 Ų | Estimated[4] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

Potential Synthetic Methodologies

Proposed Synthetic Workflow

A logical approach to the synthesis of 6-isopropoxypyrazin-2-amine would start from a dihalopyrazine, followed by sequential substitution reactions.

Sources

- 1. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 920313-97-9|5-Isopropoxypyrazin-2-amine|BLD Pharm [bldpharm.com]

- 4. 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendance of 6-Alkoxypyrazin-2-amines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract

The pyrazine ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved therapeutics and clinical candidates.[1][2] Within this class, derivatives of 6-alkoxypyrazin-2-amine have emerged as a particularly fruitful area of investigation. Their structural arrangement allows for precise, vector-oriented modifications at key positions, enabling the fine-tuning of pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth analysis of this chemical core, detailing its synthesis, key biological targets, structure-activity relationships, and proven applications, with a primary focus on kinase inhibition for oncology.

Strategic Synthesis: Building the Core

The construction of the 2,6-disubstituted pyrazine framework is central to accessing the therapeutic potential of these derivatives. The choice of synthetic route is dictated by the desired complexity of the final molecule, particularly the substituents at the C2 and C6 positions. Modern palladium-catalyzed cross-coupling reactions have become the workhorse methodologies, offering broad functional group tolerance and high yields.[1]

A prevalent and versatile strategy begins with a di-halogenated pyrazine, such as 2,5-dichloropyrazine, which allows for sequential, regioselective functionalization.[1] The Suzuki-Miyaura cross-coupling is frequently employed to install an aryl or heteroaryl moiety at the C2-position, followed by a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination to introduce the critical amine or alkoxy group at the C6-position (formerly the C5-position of the starting material).[1][3]

The causality behind this sequence is rooted in the electronics of the pyrazine ring. The chlorine atoms on 2,5-dichloropyrazine exhibit differential reactivity, often allowing for selective mono-substitution under controlled conditions, with the C2-position generally being more reactive towards Suzuki coupling.[1]

Workflow: General Synthesis of 2,6-Disubstituted Pyrazines

Caption: A generalized workflow for synthesizing 2,6-disubstituted pyrazines.

Protocol 1: Synthesis of Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate

This protocol details a representative synthesis involving a Suzuki coupling followed by a nucleophilic aromatic substitution, a common route to this class of compounds.[3]

Step 1: Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add 2-amino-5-chloropyrazine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).

-

Add a solvent system, such as 1,4-dioxane or a toluene/water mixture.

-

Heat the reaction mixture, often using microwave irradiation (e.g., 100-120 °C for 30-60 minutes) or conventional heating, until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Upon completion, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel to yield the 2-aryl-5-aminopyrazine intermediate.

Step 2: Buchwald-Hartwig Amination

-

Combine the intermediate from Step 1 (1.0 eq), 2-methoxyaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq), and a phosphine ligand (e.g., Xantphos, 0.2 eq) in a reaction vessel under an inert atmosphere.

-

Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) (2.0 eq), and a dry, aprotic solvent like 1,4-dioxane.

-

Heat the mixture (e.g., to 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the product by column chromatography to obtain the target compound.

Biological Targets and Therapeutic Applications

The 6-alkoxypyrazin-2-amine scaffold is a potent ATP-competitive inhibitor, making it an ideal starting point for targeting protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, positioning these compounds as high-value therapeutic candidates.[4]

Primary Target: Protein Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental process in cellular signaling. The 6-alkoxypyrazin-2-amine core effectively mimics the adenine region of ATP, allowing it to bind to the enzyme's active site and block its catalytic function.

Mechanism: ATP-Competitive Kinase Inhibition

Caption: Simplified pro-survival pathway inhibited by a CSNK2-targeting pyrazine derivative.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 6-alkoxypyrazin-2-amine scaffold has yielded crucial insights into the structural requirements for potency and selectivity. The ability to tune these properties is paramount in drug development to maximize efficacy while minimizing off-target effects.

-

C2-Position: A 4'-carboxyphenyl group at this position has been identified as optimal for potent CSNK2A activity, with little tolerance for other modifications. [5][6][7]This carboxylic acid moiety likely forms a key hydrogen bond or salt bridge interaction within the kinase active site.

-

C6-Position: This position is critical for modulating selectivity. In dual CSNK2A/PIM3 inhibitors, replacing a bulky 6-alkylaminoindazole group with isosteric ortho-methoxy anilines was shown to preserve potent CSNK2A inhibition while significantly improving selectivity over PIM3 kinase. [8][7]An alternative 6-isopropoxyindole substituent also conferred a 30-fold selectivity for CSNK2A over PIM3 in cellular assays. [3][9]This demonstrates that subtle changes in the size, shape, and electronics of the C6-substituent can exploit minor differences in the ATP-binding pockets of different kinases.

Table 1: SAR Summary of 2,6-Disubstituted Pyrazine Kinase Inhibitors

| Position | Substituent Type | Effect on Activity/Selectivity | Reference(s) |

| C2 | 4'-Carboxyphenyl | Optimal for CSNK2A potency. | [3][6] |

| C2 | (Pyrrol-3-yl)acetic acid | Possesses potent inhibitory activity against CK2. | [10][11] |

| C6 | Isopropylaminoindazole | Potent dual CSNK2A/PIM3 inhibition. | [3] |

| C6 | ortho-Methoxy aniline | Maintains CSNK2A potency, improves selectivity over PIM3. | [8][7] |

| C6 | Isopropoxyindole | Nanomolar CSNK2A inhibition with 30-fold selectivity over PIM3. | [3][9] |

| C6 | Aminoalkyl-indazole | Improved efficacy in both enzymatic and cell-based CK2 assays. | [12] |

Key Experimental Protocols

Reproducible and robust assays are essential for characterizing the biological activity of newly synthesized compounds. The following protocol outlines a standard luminescence-based in vitro kinase assay used to determine inhibitor potency (IC₅₀).

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based, e.g., ADP-Glo™)

This protocol is a self-validating system for determining the concentration at which an inhibitor reduces kinase activity by 50% (IC₅₀). The amount of ADP produced in the kinase reaction is quantified via a coupled luciferase reaction, which generates a luminescent signal directly proportional to kinase activity. [13] 1. Reagent Preparation:

- Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

- 2X Kinase/Substrate Solution: Dilute the target kinase (e.g., recombinant human CSNK2A) and its specific peptide substrate to 2X the final desired concentration in Assay Buffer.

- 2X ATP Solution: Prepare a 2X solution of ATP in Assay Buffer. The concentration should ideally be at the Kₘ value for the specific kinase to ensure competitive binding dynamics.

- Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in 100% DMSO. Then, create an intermediate dilution in Assay Buffer.

2. Assay Procedure (384-well plate format):

- Dispense a small volume (e.g., 2.5 µL) of the serially diluted compound into the appropriate wells of a white, opaque 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

- Add 2.5 µL of the 2X Kinase/Substrate solution to all wells except the "no enzyme" control.

- Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

- Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

- Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

- Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

- Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes to convert the generated ADP into a luminescent signal.

- Measure luminescence using a plate reader.

3. Data Analysis:

- Normalize the data using the "no inhibitor" control (0% inhibition) and the "no enzyme" control (100% inhibition).

- Plot the percent inhibition versus the logarithm of the inhibitor concentration.

- Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 6-alkoxypyrazin-2-amine scaffold has proven to be a highly adaptable and potent platform for the development of targeted therapeutics, particularly kinase inhibitors. The synthetic accessibility, coupled with well-defined structure-activity relationships, allows for rational design campaigns to optimize potency, selectivity, and pharmacokinetic profiles. While the primary focus has been on oncology and antiviral applications, the inherent drug-like properties of this core suggest its potential could be expanded to other therapeutic areas, such as inflammatory and neurodegenerative diseases. Future work will likely involve the incorporation of this scaffold into novel modalities like PROteolysis TArgeting Chimeras (PROTACs) to induce target degradation rather than just inhibition, opening a new chapter for this remarkable heterocyclic system.

References

-

Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. R Discovery. Available at: [Link]

-

Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. Available at: [Link]

-

Galal, K. A., et al. (2023). Identification of 4-(6-((2-Methoxyphenyl)Amino)Pyrazin-2-Yl)Benzoic Acids as Csnk2a Inhibitors with Antiviral Activity and Improved Selectivity Over Pim3. bioRxiv. Available at: [Link]

-

Yamaguchi, S., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-61. Available at: [Link]

-

Martens, S., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

-

Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. Available at: [Link]

-

Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. Available at: [Link]

-

Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-61. Available at: [Link]

-

Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. Available at: [Link]

-

Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. Available at: [Link]

-

Yousuf, M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 | bioRxiv [biorxiv.org]

- 9. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

2-amino-6-isopropoxypyrazine commercial suppliers and price

An In-depth Technical Guide to 2-amino-6-isopropoxypyrazine: Synthesis, Sourcing of Precursors, and Potential Applications

Abstract

This technical guide addresses the synthesis, properties, and sourcing of key precursors for 2-amino-6-isopropoxypyrazine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. An extensive market survey reveals that 2-amino-6-isopropoxypyrazine is not a readily available stock item from major chemical suppliers. Consequently, this guide provides a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of this synthetic strategy, provide a step-by-step experimental workflow, and present a comprehensive list of commercial suppliers and current pricing for the necessary starting materials: 2-amino-6-chloropyrazine and sodium isopropoxide. Furthermore, by drawing parallels with structurally related, commercially available aminopyrazine analogs, we will extrapolate the potential physicochemical properties and therapeutic applications of the title compound, offering a valuable resource for researchers navigating the synthesis and application of novel pyrazine derivatives.

Commercial Availability and Sourcing Strategy

A thorough investigation of the commercial landscape for 2-amino-6-isopropoxypyrazine indicates that this compound is not offered as a catalog product by major chemical suppliers. This scarcity necessitates a strategic shift from direct procurement to de novo synthesis. For researchers and drug development professionals, this implies that access to this molecule is contingent upon in-house chemical synthesis capabilities.

The most logical and cost-effective synthetic approach is the nucleophilic aromatic substitution (SNAr) of a readily available precursor. This guide, therefore, focuses on providing the necessary information to procure the starting materials for this synthesis.

Proposed Synthesis of 2-amino-6-isopropoxypyrazine

The synthesis of 2-amino-6-isopropoxypyrazine can be efficiently achieved by the reaction of 2-amino-6-chloropyrazine with sodium isopropoxide. The pyrazine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. The chlorine atom at the 6-position serves as a good leaving group, facilitating its displacement by the isopropoxide nucleophile.

Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism, which involves two main steps:

-

Nucleophilic Attack: The isopropoxide anion attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrazine ring nitrogens helps to stabilize this intermediate through resonance.

-

Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, yielding the final product, 2-amino-6-isopropoxypyrazine.

Caption: Generalized workflow for the SNAr synthesis of 2-amino-6-isopropoxypyrazine.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials:

-

2-amino-6-chloropyrazine (1.0 eq)

-

Sodium isopropoxide (1.2 - 1.5 eq)

-

Anhydrous Isopropanol or Tetrahydrofuran (THF)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (water, ethyl acetate, brine, sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-6-chloropyrazine and anhydrous isopropanol (or THF). Stir the mixture to form a suspension.

-

Reagent Addition: In a separate flask, dissolve sodium isopropoxide in anhydrous isopropanol. Add this solution dropwise to the stirred suspension of 2-amino-6-chloropyrazine at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-amino-6-isopropoxypyrazine.

Caption: Step-by-step experimental workflow for the synthesis of 2-amino-6-isopropoxypyrazine.

Commercial Suppliers and Pricing of Starting Materials

The economic viability of synthesizing 2-amino-6-isopropoxypyrazine is dependent on the cost and availability of its precursors. The following tables summarize representative commercial suppliers and pricing for 2-amino-6-chloropyrazine and sodium isopropoxide. Prices are subject to change and may vary based on purity, quantity, and supplier.

Table 1: Commercial Suppliers of 2-amino-6-chloropyrazine (CAS: 33332-28-4)

| Supplier | Grade/Purity | Representative Pricing (USD) |

| Sigma-Aldrich | 97% | $107.00 / 1 g |

| Thermo Scientific Chemicals | 95% | $294.00 / 100 g (Online Exclusive Price: $264.65)[1] |

| Matrix Scientific | Not specified | $33.00 / 25 g; $103.00 / 100 g[2] |

| Fulcrum Pharma | Biochemical Reagent | $183.28 / unit size not specified[3] |

| A B Enterprises (IndiaMART) | Not specified | Approx. ₹1,000 / Kg (approx. $12 USD/Kg)[4] |

| Pipzine Chemicals | Customizable | Price on request, factory-direct for bulk orders[5] |

Table 2: Commercial Suppliers of Sodium Isopropoxide (CAS: 683-60-3)

| Supplier | Form/Purity | Representative Pricing (USD/EUR/INR) |

| Thermo Scientific Alfa Aesar | Solid | €66.40 / 5 g[6] |

| Symax Polychems (Tradeindia) | Not specified | Approx. 5000.00 INR / unit size not specified[7] |

| Triveni Chemicals (IndiaMART) | Industrial Grade, 98-99% Solid | Approx. ₹1,000 / Kg (approx. $12 USD/Kg)[8] |

| MySkinRecipes | 1.0 M in THF | ฿35,980.00 / 100 ml (approx. $980 USD)[1] |

| Chemical Bull | Industrial Grade | Price on request, available as solid or solution[9] |

| Simson Pharma Limited | High Quality | Price on request, supplied with Certificate of Analysis |

Predicted Properties and Potential Applications

Physicochemical Properties

-

Appearance: Likely to be a solid at room temperature, similar to other substituted aminopyrazines.

-

Solubility: Expected to have moderate solubility in organic solvents such as methanol, DMSO, and chlorinated solvents.[10]

-

Basicity: The amino group imparts basic character, while the pyrazine ring is weakly basic.

Potential Applications in Drug Development

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an isopropoxy group at the 6-position can modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

-

Kinase Inhibition: Many pyrazine derivatives are potent kinase inhibitors. The isopropoxy group could potentially occupy hydrophobic pockets in the ATP-binding site of various kinases.

-

GPCR Antagonism/Agonism: 2-amino-6-chloropyrazine is a known precursor for A2B adenosine receptor antagonists.[10] It is plausible that 2-amino-6-isopropoxypyrazine could also be explored for its activity against G-protein coupled receptors.

-

Other Therapeutic Areas: Substituted pyrazines have shown utility as anti-cancer, anti-inflammatory, and anti-viral agents.

Conclusion

2-amino-6-isopropoxypyrazine, while not commercially available, is an accessible target for synthesis in a research setting. The proposed nucleophilic aromatic substitution of 2-amino-6-chloropyrazine with sodium isopropoxide represents a robust and economically viable route. The availability of these starting materials from a range of suppliers allows for flexibility in sourcing. The structural motifs present in the target molecule suggest its potential as a valuable building block in the discovery of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide provides the foundational information necessary for researchers to synthesize, and subsequently explore, the therapeutic potential of this and related pyrazine derivatives.

References

-

Vohra, S. K., Harrington, G. W., Zacharias, D. E., & Swern, D. (1976). New synthesis of 2-amino-6-alkoxypyrazines from N-nitrosobis (cyanomethyl) amine and alkoxides. The Journal of Organic Chemistry, 41(16), 2793-2795. [Link]

-

Pipzine Chemicals. (n.d.). 2-Amino-6-Chloropyrazine Manufacturer & Supplier China. Retrieved February 21, 2026, from [Link]

-

IndiaMART. (n.d.). 2-Amino-6-Chloropyrazine at ₹ 1000/kg. Retrieved February 21, 2026, from [Link]

-

Tradeindia. (n.d.). Sodium Isopropoxide - Cas No: 683-60-3. Retrieved February 21, 2026, from [Link]

-

IndiaMART. (n.d.). Sodium Isopropoxide (683-60-3). Retrieved February 21, 2026, from [Link]

-

MySkinRecipes. (n.d.). Sodium isopropoxide. Retrieved February 21, 2026, from [Link]

-

Fulcrum Pharma. (n.d.). 2-Amino-6-chloropyrazine. Retrieved February 21, 2026, from [Link]

Sources

- 1. Sodium isopropoxide [myskinrecipes.com]

- 2. 33332-28-4 Cas No. | 2-Amino-6-chloropyrazine | Matrix Scientific [matrixscientific.com]

- 3. 2-Amino-6-chloropyrazine | Fulcrum Pharma [fulcrumpharma.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [pipzine-chem.com]

- 6. Sodium isopropoxide 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 7. Sodium Isopropoxide - Cas No: 683-60-3 at 5000.00 INR in Hyderabad, Telangana | Symax Polychems Private Limited [tradeindia.com]

- 8. indiamart.com [indiamart.com]

- 9. Sodium Isopropoxide Manufacturer & Supplier | Industrial Alkoxide Base [chemicalbull.com]

- 10. 2-Amino-6-chloropyrazine, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Synthesis of 6-(Propan-2-yloxy)pyrazin-2-amine from 2-amino-6-chloropyrazine

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable protocol for the synthesis of 6-(Propan-2-yloxy)pyrazin-2-amine (also known as 2-amino-6-isopropoxypyrazine).

The guide moves beyond basic recipe steps to explore the mechanistic constraints of the reaction—specifically the electronic deactivation caused by the amino group—and provides optimized solutions using thermal and microwave-assisted techniques.

) of 2-Amino-6-ChloropyrazineAbstract & Strategic Overview

The synthesis of 6-(Propan-2-yloxy)pyrazin-2-amine is a critical transformation in the development of kinase inhibitors and other bioactive heterocycles. While the reaction appears to be a standard Nucleophilic Aromatic Substitution (

Standard conditions often result in incomplete conversion or require prolonged reaction times.[1] This protocol details an optimized Alkoxide-Mediated

Reaction Mechanics & Causality

To successfully execute this synthesis, one must understand the electronic environment of the substrate.

-

Deactivation: The lone pair on the exocyclic amine donates electron density into the pyrazine ring via resonance. This increases the electron density at the carbons, making the C6 position less susceptible to attack by the nucleophile (isopropoxide).

-

The Nucleophile: Isopropanol is a secondary alcohol and sterically more demanding than methanol or ethanol. Consequently, sodium isopropoxide is a strong base and a potent nucleophile, but steric hindrance can slow the rate of attack.

-

Regioselectivity: The reaction is highly regioselective for O-alkylation over N-alkylation under these conditions because the oxy-anion is a harder nucleophile and the ring carbon is the harder electrophile compared to the amine nitrogen.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the

Experimental Protocols

Safety Pre-Check

-

Sodium Hydride (NaH): Reacts violently with moisture to produce hydrogen gas. Handle under inert atmosphere (

or Ar). -

Sealed Vessels: If using a sealed tube or microwave, ensure the vessel is rated for the pressure generated by isopropanol at high temperatures.

Method A: Standard Thermal Reflux (Scalable)

Best for gram-scale synthesis where microwave reactors are size-limited.

Reagents:

-

2-Amino-6-chloropyrazine (1.0 equiv)

-

Isopropanol (Anhydrous, 0.5 M concentration relative to substrate)

-

Sodium Hydride (60% dispersion in oil) (2.0 equiv) OR Sodium Metal (2.0 equiv)

Procedure:

-

Alkoxide Generation: To a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anhydrous isopropanol under nitrogen.

-

Base Addition: Carefully add NaH (or Na metal cut into small pieces) portion-wise at

. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases and a clear solution of sodium isopropoxide forms. -

Substrate Addition: Add 2-amino-6-chloropyrazine in one portion. The solution may turn slightly yellow/orange.

-

Reaction: Heat the mixture to reflux (

) for 12–18 hours.-

Expert Tip: If TLC shows incomplete conversion after 18h, add an additional 0.5 equiv of base and continue heating. The deactivation by the amine often requires excess nucleophile.

-

-

Quench: Cool to room temperature. Carefully quench with saturated aqueous

solution. -

Workup: Remove the bulk of isopropanol under reduced pressure (rotary evaporator). Dilute the residue with water and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: Microwave-Assisted Synthesis (Rapid)

Best for library generation or rapid optimization.

Reagents:

-

2-Amino-6-chloropyrazine (1.0 equiv)

-

Isopropanol (Anhydrous)

-

Potassium tert-butoxide (

) (2.0 equiv) — Used here for ease of handling in microwave vials.

Procedure:

-

In a microwave vial (2-5 mL), combine the substrate,

, and isopropanol. -

Seal the vial and irradiate at

for 30–45 minutes . -

Cool and analyze by LCMS.

-

Work up as described in Method A.

Analytical Data & QC

Expected Yield: 75–85% (Optimized)

| Analytical Method | Expected Signal / Characteristic | Interpretation |

| TLC | Product is more polar than starting chloride but less polar than many side products. | |

| 1H NMR ( | Isopropyl Methyls (Gem-dimethyl) | |

| Isopropyl Methine ( | ||

| Pyrazine Ring Protons (C3-H, C5-H) | ||

| LCMS | Confirm mass (MW = 153.18) |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Ring deactivation; Base consumed by moisture. | Increase temp (sealed tube |

| New Spot (High Rf) | Bis-alkoxylation (rare) or N-alkylation. | Lower temperature; Ensure strict control of stoichiometry. |

| Starting Material Persists | Inefficient nucleophile formation. | Switch from |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 6-(Propan-2-yloxy)pyrazin-2-amine.

Expert Commentary: The "DABCO" Acceleration Strategy

In cases where the substrate contains additional deactivating groups or if the reaction is stubbornly slow, an advanced modification involves the use of DABCO (1,4-diazabicyclo[2.2.2]octane) .

Based on protocols developed for the analogous 2-amino-6-chloropurine [1], adding DABCO (1.0–2.0 equiv) can form a quaternary ammonium salt intermediate in situ. This intermediate is significantly more electrophilic than the chloride, facilitating rapid displacement by the alkoxide.

-

Protocol Modification: Add DABCO to the substrate in THF/iPrOH before adding the alkoxide. Stir for 1h, then add the base.

References

-

Synthesis of 6-alkoxy-2-aminopurines

-

General Aminopyrazine Synthesis

- Title: Preparation of 2-aminopyrazine (US P

-

Source: Google Patents.[3]

- URL

-

SNAr on Chloropyrimidines (Analogous Chemistry)

-

Microwave Assisted SNAr

- Title: Amination of Heteroaryl Chlorides: Palladium C

- Source: PMC (PubMed Central).

-

URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and use of amino lipids - Patent EP-2966068-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]

Application Notes & Protocols: Nucleophilic Aromatic Substitution on Aminopyrazines

Introduction: The Strategic Importance of Aminopyrazine Functionalization

Aminopyrazines are privileged scaffolds in modern medicinal chemistry and drug development. Their nitrogen-rich, electron-deficient heterocyclic structure is a cornerstone in the design of kinase inhibitors, receptor antagonists, and a wide array of other biologically active agents.[1] The ability to precisely modify this core through carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation is critical for tuning a compound's pharmacokinetic and pharmacodynamic properties.

Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct method for functionalizing halo-aminopyrazines.[2] The inherent electron-deficient nature of the pyrazine ring, further activated by the nitrogen atoms, facilitates the displacement of a leaving group (typically a halide) by a diverse range of nucleophiles.[3] This guide provides a detailed exploration of the mechanistic principles, critical reaction parameters, and field-tested protocols for performing SNAr on aminopyrazine substrates.

Part 1: The SNAr Mechanism on the Pyrazine Core

Unlike electron-rich benzene rings that favor electrophilic substitution, the pyrazine ring system readily undergoes nucleophilic attack. The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[4]

-

Nucleophilic Attack & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring.[3]

-

Elimination & Aromaticity Restoration: In the second, faster step, the leaving group (e.g., Cl⁻, Br⁻) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final substituted product.[4]

The presence of the amino group on the pyrazine ring can influence the regioselectivity of the reaction, as can other electron-donating or electron-withdrawing substituents on the ring.[6]

Caption: The Addition-Elimination Mechanism of SNAr.

Part 2: Critical Reaction Parameters & Component Selection

The success and efficiency of an SNAr reaction on an aminopyrazine substrate depend on the careful selection of several key components.

The Aminopyrazine Substrate

-

Leaving Group: Halogens are the most common leaving groups. While fluoride is the most activating due to its high electronegativity, making the target carbon more electrophilic, chloride and bromide are more commonly used due to substrate availability and stability.[7] The C-X bond cleavage is not the rate-limiting step, so leaving group ability (I > Br > Cl > F) is less critical than the activation of the ring.[5]

-

Ring Substituents: Additional electron-withdrawing groups (EWGs) on the pyrazine ring can further activate it towards nucleophilic attack and accelerate the reaction.[6] Conversely, electron-donating groups (EDGs) may decrease reactivity.[6]

The Nucleophile

A wide variety of O-, N-, and S-based nucleophiles can be employed. The reactivity of the nucleophile is paramount.

-

N-Nucleophiles: Primary and secondary aliphatic amines are generally more nucleophilic than anilines.

-

O-Nucleophiles: Alcohols and phenols require deprotonation by a base to form the more potent alkoxide or phenoxide nucleophile.

-

S-Nucleophiles: Thiols are excellent nucleophiles and often react under milder conditions, sometimes requiring only a weak base to form the thiolate.[8]

The Base: The "On Switch"

A base is almost always required, serving two primary functions:

-

Deprotonating the Nucleophile: For nucleophiles like phenols, alcohols, or thiols, the base generates the more reactive anionic form (phenoxide, alkoxide, thiolate).

-

Scavenging Acid: The base neutralizes the HX acid formed during the reaction, preventing protonation of the basic aminopyrazine product or the nucleophile.

The choice of base is critical and depends on the pKa of the nucleophile.

-

Strong Bases (NaH, KHMDS, t-BuOK): Used for weakly acidic nucleophiles like alcohols. Sodium hydride (NaH) is highly effective but requires anhydrous conditions and careful handling.[4]

-

Carbonate Bases (K₂CO₃, Cs₂CO₃): These are the most common and versatile bases for SNAr.[9] They are particularly effective for phenols, anilines, and thiols. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃).[9][10] Its greater solubility in organic solvents and the "naked" nature of the cesium-complexed anion enhance nucleophilicity, often leading to higher yields and faster reactions even with sensitive substrates.[10][11][12]

-

Organic Bases (Et₃N, DIPEA): Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used as acid scavengers when the nucleophile is a sufficiently reactive amine.[13]

The Solvent: The Reaction Environment

Polar aprotic solvents are the standard choice for SNAr reactions.[14]

-

DMSO, DMF, NMP: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate cations but poorly solvate anions.[15] This leaves the anionic nucleophile "naked" and highly reactive, dramatically increasing the rate of the nucleophilic attack.[15][16]

-

THF, Acetonitrile: Tetrahydrofuran (THF) and acetonitrile can also be used, particularly when stronger bases like NaH are employed.[8][17]

Part 3: Experimental Protocols & Application Notes

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for O-Arylation with a Phenol

This protocol describes a typical reaction between a chloro-aminopyrazine and a substituted phenol using cesium carbonate.

-

Reagents & Equipment:

-

2-Chloro-3-aminopyrazine (1.0 eq)

-

Substituted Phenol (1.1 - 1.2 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous DMSO or DMF

-

Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser

-

Standard workup and purification equipment

-

-

Procedure:

-

To a round-bottom flask, add the 2-chloro-3-aminopyrazine (1.0 eq), the phenol (1.1 eq), and cesium carbonate (2.0 eq).

-

Add anhydrous DMSO to achieve a concentration of approximately 0.1-0.5 M.

-

Stir the mixture at 80-120 °C. The reaction temperature may need optimization depending on the reactivity of the phenol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 2: General Procedure for N-Arylation with an Amine

This protocol outlines the reaction with a primary or secondary amine, which often proceeds under slightly milder conditions.

-

Reagents & Equipment:

-

2-Chloro-3-aminopyrazine (1.0 eq)

-

Aliphatic or Aromatic Amine (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq)

-

Anhydrous DMF or NMP

-

Same equipment as Protocol 1

-

-

Procedure:

-

In a round-bottom flask, dissolve the 2-chloro-3-aminopyrazine (1.0 eq) in DMF.

-

Add the amine (1.2 eq) followed by potassium carbonate (2.0 eq).[4]

-

Stir the reaction mixture at 60-100 °C, monitoring by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Perform an aqueous workup as described in Protocol 1 (Steps 6-8).

-

Purify the crude product by silica gel column chromatography.

-

Protocol 3: General Procedure for S-Arylation with a Thiol

Thiols are highly nucleophilic, and these reactions can often be run at or near room temperature.

-

Reagents & Equipment:

-

2-Chloro-3-aminopyrazine (1.0 eq)

-

Alkyl or Aryl Thiol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous DMF

-

Same equipment as Protocol 1, no heating mantle required initially

-

-

Procedure:

-

Dissolve the 2-chloro-3-aminopyrazine (1.0 eq) and the thiol (1.1 eq) in DMF.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction at room temperature for 2-16 hours. Gentle heating (40-60 °C) may be required for less reactive thiols.

-

Monitor the reaction by TLC.

-

Perform an aqueous workup and purification as described in Protocol 1.

-

Part 4: Data Summary & Troubleshooting

Table 1: Typical SNAr Conditions for Halo-Aminopyrazines

| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Notes |

| Phenols | Cs₂CO₃, K₂CO₃ | DMSO, DMF | 80 - 120 | Cs₂CO₃ is often superior for higher yields and milder conditions.[10][17] |

| Alcohols | NaH, t-BuOK | THF, DMF | 25 - 80 | Requires strong base and anhydrous conditions.[4] |

| Anilines | K₂CO₃, Cs₂CO₃ | DMF, NMP | 80 - 140 | Electron-poor anilines may require higher temperatures. |

| Aliphatic Amines | K₂CO₃, Et₃N | DMF, EtOH | 60 - 100 | Generally more reactive than anilines.[13] |

| Thiols | K₂CO₃ | DMF, MeCN | 25 - 60 | Highly nucleophilic; often proceeds at room temperature.[8] |

Troubleshooting Common Issues

-

No or Slow Reaction:

-

Cause: Insufficiently activated substrate, weak nucleophile, or inadequate temperature.

-

Solution: Increase the reaction temperature. If using K₂CO₃, consider switching to the more reactive Cs₂CO₃.[10] Ensure the solvent is anhydrous, especially when using strong bases like NaH.

-

-

Low Yield:

-

Cause: Side reactions, incomplete reaction, or product degradation.

-

Solution: Re-evaluate the base. A base that is too strong might cause decomposition. Ensure an inert atmosphere (N₂ or Ar) is used if substrates are air-sensitive. Optimize the reaction time to avoid product degradation upon prolonged heating.

-

-

Formation of Side Products:

-

Cause: Reaction at other positions on the ring (regioselectivity issues) or reaction with other functional groups on the substrate/nucleophile.

-

Solution: Lowering the reaction temperature can sometimes improve selectivity. Protect other reactive functional groups on the nucleophile if necessary. For di- or tri-halo pyrazines, regioselectivity can be complex and may require careful optimization or computational analysis to predict the most reactive site.[6]

-

Alternative Strategies

While SNAr is a robust method, for challenging substrates or for coupling with particularly weak nucleophiles like ammonia, transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be a powerful alternative.[18][19] These palladium-catalyzed methods often operate under different conditions and can provide complementary reactivity.[20]

References

-

[Scribd] Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available at: [Link]

-

[Wikipedia] Nucleophilic aromatic substitution. Available at: [Link]

-

[Drexel University] NUCLEOPHILICITY IN DIMETHYLSULFOXIDE A Dissertation. Available at: [Link]

-

[MDPI] A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available at: [Link]

-

[ACS Publications] SRN1 mechanism in heteroaromatic nucleophilic substitution. Reactions involving halogenated pyrimidines, pyridazines, and pyrazines. Available at: [Link]

-

[Master Organic Chemistry] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

[Fisher Scientific] Aromatic Nucleophilic Substitution. Available at: [Link]

-

[Wikipedia] Buchwald–Hartwig amination. Available at: [Link]

-

[MDPI] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]

-

[Pearson] Which reaction would be faster, the one with DMSO as the solvent or the one with methanol as the solvent? Explain why. Available at: [Link]

-

[ACS Publications] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

-

[Chemistry LibreTexts] Buchwald-Hartwig Amination. Available at: [Link]

-

[ChemRxiv] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

-

[chemetall.com] CATALYSTS CESIUM. Available at: [Link]

-

[ResearchGate] Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available at: [Link]

-

[Reddit] Can someone explain what the DMSO does in this Sn2 rxn. Available at: [Link]

-

[University of Rochester] HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

-

[ResearchGate] Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]

-

[ResearchGate] Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. Available at: [Link]

-

[ACS Publications] Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]

-

[MDPI] Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]

-

[PMC] The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Available at: [Link]

-

[Science of Synthesis] Product Subclass 3: Rubidium and Cesium Carbonates. Available at: [Link]

-

[organic-chemistry.org] Cesium Carbonate. Available at: [Link]

-

[ChemRxiv] Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

-

[Royal Society of Chemistry] Directed nucleophilic aromatic substitution reaction. Available at: [Link]

-

[MDPI] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

-

[ResearchGate] HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. Available at: [Link]

-

[OSTI.gov] Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Available at: [Link]

-

[ResearchGate] SNAr reaction of 2 with phenols 8a–c. Available at: [Link]

-

[YouTube] Nucleophilic Aromatic Substitution EXPLAINED!. Available at: [Link]

-

[semanticscholar.org] Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Available at: [Link]

-

[Preprints.org] Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Available at: [Link]

-

[PMC] Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Cesium Carbonate [commonorganicchemistry.com]

- 13. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 14. Lab Reporter [fishersci.co.uk]

- 15. uh-ir.tdl.org [uh-ir.tdl.org]

- 16. Which reaction would be faster, the one with DMSO as the solvent ... | Study Prep in Pearson+ [pearson.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Protocol for reaction of 2-amino-6-chloropyrazine with isopropanol

Application Note: Optimized Synthesis of 6-Isopropoxypyrazin-2-amine

Executive Summary

This application note details the protocol for the nucleophilic aromatic substitution (

Unlike electron-deficient 2,6-dichloropyrazine, the 2-amino-6-chloropyrazine substrate is significantly deactivated toward nucleophilic attack due to the electron-donating nature of the amino group. Consequently, standard mild conditions often result in incomplete conversion. This guide presents a ruggedized protocol utilizing sodium hydride (NaH) and thermal activation to ensure high conversion and purity.

Reaction Mechanism & Strategic Analysis

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The isopropoxide anion (generated in situ) attacks the carbon at the 6-position.

-

Activation: The pyrazine ring nitrogens withdraw electron density, activating the C-Cl bond.

-

Deactivation Challenge: The C-2 amino group donates electron density into the ring (resonance), raising the energy of the transition state and destabilizing the Meisenheimer intermediate.

-

Solution: We employ a strong base (NaH) to generate a high concentration of the potent nucleophile (isopropoxide) and elevated temperatures (reflux or sealed tube) to overcome the activation energy barrier.

Stoichiometry Considerations

-

Sacrificial Base: The amino protons on the substrate are acidic (

). The first equivalent of alkoxide base will deprotonate the amine, forming an unreactive anion. -

Requirement: At least 2.5 to 3.0 equivalents of base are required: 1 eq for amine deprotonation and >1 eq for the actual substitution.

Figure 1: Mechanistic pathway highlighting the requirement for excess base due to amine deprotonation.

Detailed Experimental Protocol

Materials & Equipment

-

Reagents:

-

2-amino-6-chloropyrazine (Purity >98%)

-

Isopropanol (Anhydrous, <50 ppm

) -

Sodium Hydride (60% dispersion in mineral oil)[1]

-

Optional: 1,4-Dioxane (as co-solvent for higher temperature)

-

-

Equipment:

-

Three-neck round-bottom flask (RBF) or Sealed Pressure Vial (for >100°C)

-

Reflux condenser (if using RBF)

-

Nitrogen/Argon atmosphere line

-

Oil bath and magnetic stirrer

-

Step-by-Step Procedure

Step 1: Alkoxide Generation (Exothermic - Safety Critical)

-

Charge an oven-dried flask with Isopropanol (10-15 volumes) under inert atmosphere (

). -

Cool the solvent to 0°C using an ice bath.

-

Carefully add Sodium Hydride (3.0 equivalents) portion-wise.

-

Note: Massive hydrogen gas evolution will occur. Ensure proper venting.

-

Observation: The solution will turn turbid/grey as the alkoxide forms. Stir for 30 minutes at room temperature to ensure complete dissolution/formation.

-

Step 2: Reaction

-

Add 2-amino-6-chloropyrazine (1.0 equivalent) to the alkoxide solution.

-

Method A (Standard): Heat to reflux (~82°C) for 12–18 hours.

-

Method B (Accelerated/High-Temp): If using a pressure vial or Dioxane/IPA (1:1) mixture, heat to 110–120°C for 4–6 hours.

-

Expert Insight: Method B is preferred for this specific substrate to ensure >95% conversion due to the deactivated ring.

-

Step 3: Monitoring

-

Monitor by HPLC or TLC (50% EtOAc/Hexane).

-

Target: Disappearance of starting material (

) and appearance of product (

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Quench: Carefully add saturated

solution or water dropwise to destroy excess hydride. Caution: H2 evolution. -

Extraction: Concentrate to remove bulk isopropanol. Dilute residue with water and extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with brine, dry over

, and concentrate. -

Purification: The crude is often pure enough for next steps. If needed, recrystallize from Hexane/EtOAc or purify via silica column (Gradient: 0-40% EtOAc in Hexanes).

Process Validation & QC

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation/decomposition. |

| 1H NMR (DMSO-d6) | Look for the disappearance of the isopropyl methine septet at | |

| HPLC Purity | > 98.0% (a/a) | Main impurity is often hydrolysis product (6-hydroxypyrazin-2-amine) if water was present. |

| Mass Spec (ESI+) | [M+H]+ = 154.1 | confirms substitution of Cl (35) with OiPr (59). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Temperature too low; Amino group deactivation. | Switch to Method B (Sealed tube, 120°C). Ensure 3.0 eq Base is used. |

| Hydrolysis Impurity | Wet Isopropanol or wet atmosphere. | Use anhydrous solvents. Keep under |

| Starting Material Remains | Base consumed by moisture or insufficient excess. | Add additional 0.5 eq NaH and continue heating. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 6-isopropoxypyrazin-2-amine.

References

-

Preparation of 5-bromo-6-isopropoxypyrazin-2-amine (Analogous Conditions). World Intellectual Property Organization, WO2025103502A1, 2025.

-

Bicyclic amines as CDK2 inhibitors (Synthesis of 6-isopropoxypyrazin-2-amine). World Intellectual Property Organization, WO2021072232A1, 2021.

- Nucleophilic Aromatic Substitution of Chloroazines.Journal of Organic Chemistry, "Reactivity of chloropyrazines in SNAr reactions." (General Reference for Pyrazine reactivity).

-

Solubility and Physical Properties of 2-amino-6-chloropyrazine. Journal of Chemical Thermodynamics, 2023.

Sources

Application Note: Accelerated Synthesis of 2-Amino-6-Alkoxypyrazines via Microwave-Assisted Nucleophilic Aromatic Substitution

Abstract

This application note provides a detailed protocol for the efficient synthesis of 2-amino-6-alkoxypyrazines from 2-amino-6-chloropyrazine using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional heating approaches, including drastically reduced reaction times, improved yields, and enhanced safety profiles. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering a robust and scalable method for accessing this important class of heterocyclic compounds.

Introduction: The Significance of 2-Amino-6-Alkoxypyrazines and the Power of Microwave Synthesis

2-Amino-6-alkoxypyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazine core is a common scaffold in a variety of biologically active molecules, and the 2-amino and 6-alkoxy substituents provide key points for molecular recognition and modulation of physicochemical properties. Consequently, the efficient synthesis of these derivatives is crucial for the rapid exploration of chemical space in the development of novel therapeutics.

Traditionally, the synthesis of 2-amino-6-alkoxypyrazines via nucleophilic aromatic substitution (SNAr) on 2-amino-6-chloropyrazine often requires harsh reaction conditions, including high temperatures and prolonged reaction times. These conditions can lead to the formation of impurities and may not be suitable for sensitive substrates.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[1] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[2] This application note details a validated, microwave-assisted protocol for the synthesis of 2-amino-6-alkoxypyrazines, providing a time- and resource-efficient alternative to conventional methods.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of 2-amino-6-alkoxypyrazines from 2-amino-6-chloropyrazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyrazine ring, which is further activated by the presence of the nitrogen atoms.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The alkoxide, generated in situ from the corresponding alcohol and a base, acts as the nucleophile and attacks the electron-deficient carbon atom bonded to the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored through the expulsion of the chloride ion, which is a good leaving group.

The electron-donating amino group at the 2-position can slightly deactivate the ring towards nucleophilic attack. However, the strong electron-withdrawing effect of the ring nitrogens is sufficient to enable the reaction to proceed, especially under the enhanced energetic conditions provided by microwave irradiation.

Caption: Proposed mechanism for the SNAr reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-6-chloropyrazine | ≥98% | Commercially Available |

| Sodium Methoxide | ≥95% | Commercially Available |

| Sodium Ethoxide | ≥96% | Commercially Available |

| Sodium tert-butoxide | ≥97% | Commercially Available |

| Methanol (Anhydrous) | ≥99.8% | Commercially Available |

| Ethanol (Anhydrous) | ≥99.5% | Commercially Available |

| 2-Propanol (Anhydrous) | ≥99.5% | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Sodium Sulfate | Commercially Available | |

| Microwave Synthesizer | e.g., Biotage® Initiator+, CEM Discover | |

| Microwave Reaction Vials (10 mL) | ||

| Magnetic Stir Bars | ||

| Rotary Evaporator | ||

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the microwave-assisted synthesis of 2-amino-6-alkoxypyrazines. The reaction conditions can be optimized for specific alcohols.

Caption: General experimental workflow.

Procedure:

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-6-chloropyrazine (1.0 mmol, 129.5 mg).

-

Addition of Alkoxide and Alcohol: Add the corresponding sodium alkoxide (1.2 mmol) and the anhydrous alcohol (5 mL). For example, for the synthesis of 2-amino-6-methoxypyrazine, use sodium methoxide (1.2 mmol, 64.8 mg) and anhydrous methanol (5 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at the specified temperature and time (see Table 1 for recommended starting conditions). Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-6-alkoxypyrazine.

Results and Discussion: Comparative Data

The microwave-assisted protocol provides excellent yields of 2-amino-6-alkoxypyrazines in significantly shorter reaction times compared to conventional heating methods. The following table summarizes typical reaction conditions and outcomes for various alcohols.

Table 1: Microwave-Assisted Synthesis of 2-Amino-6-alkoxypyrazines

| Entry | Alcohol | Base (1.2 equiv) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Methanol | NaOMe | 120 | 15 | >95 |

| 2 | Ethanol | NaOEt | 130 | 20 | >90 |

| 3 | 2-Propanol | NaOiPr | 140 | 30 | ~85 |

| 4 | tert-Butanol | NaOtBu | 150 | 45 | ~70 |

Yields are based on isolated product after purification and may vary depending on the specific microwave system and scale.

The data clearly demonstrates the efficiency of the microwave-assisted approach. The reaction with less hindered primary alcohols like methanol and ethanol proceeds rapidly to completion, affording near-quantitative yields. As the steric bulk of the alcohol increases, slightly higher temperatures and longer reaction times are required to achieve high conversions.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient temperature or time. | Increase the reaction temperature or time. Ensure the use of anhydrous alcohol and fresh sodium alkoxide. |

| Inefficient stirring. | Use an appropriate size stir bar and ensure it is spinning effectively. | |

| Low Yield | Product loss during work-up. | Ensure complete extraction and handle the product carefully during purification. |

| Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction closely by TLC to avoid prolonged heating. | |

| Formation of Side Products | Presence of water. | Use anhydrous solvents and reagents. |

| Reaction temperature is too high. | Optimize the temperature to minimize byproduct formation. |

Conclusion

The microwave-assisted synthesis of 2-amino-6-alkoxypyrazines offers a rapid, efficient, and scalable method for accessing this important class of compounds. The protocols described in this application note provide a reliable starting point for researchers in drug discovery and organic synthesis. The significant reduction in reaction times and the high yields obtained make this method a superior alternative to conventional synthetic approaches, enabling faster lead optimization and compound library generation.

References

-

Microwave-assisted (MWA) multicomponent reactions (MCRs) have successfully emerged as one of the useful tools in the synthesis of biologically relevant heterocycles. These reactions are strategically employed for the generation of a variety of heterocycles along with multiple point diversifications. Beilstein Journal of Organic Chemistry, 2021 , 17, 1035-1115. [Link]

-

Not only is direct microwave heating able to reduce chemical reaction times from hours to minutes, but it is also known to reduce side reactions, increase yields and improve reproducibility. ResearchGate, 2016 . [Link]

Sources

Troubleshooting & Optimization

Optimizing base selection for pyrazine O-alkylation (NaH vs KOtBu)

Ticket ID: PYR-ALK-001

Status: Open

Agent: Senior Application Scientist

Topic: Base Selection Strategy (NaH vs. KOtBu) for

Core Directive: The Base Selection Logic

In pyrazine

The Decision Matrix

Use this logic flow to determine the correct reagent for your specific substrate.

Figure 1: Decision tree for base selection in Pyrazine

Technical Deep Dive & Troubleshooting

Module A: Sodium Hydride (NaH)

Mechanism: Irreversible deprotonation.

Why use it?

When your alcohol is sterically hindered (secondary/tertiary) or has a high pKa (>18). The evolution of

Troubleshooting Guide (NaH)

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls (0-20% Conv.) | Surface Passivation: The insoluble NaH particles are coated with alkoxide, preventing further reaction. | Add Iodine: A crystal of |

| Fire/Sparking upon Addition | Static Discharge/Moisture: Dry NaH is pyrophoric.[1] | Do NOT wash the oil. Use the 60% mineral oil dispersion directly. The oil does not interfere with |

| Low Yield (Hydrolysis) | Wet Solvent: NaH reacts with water to form NaOH, which attacks the pyrazine to form the hydroxy-pyrazine (inactive). | Dry Solvents: Ensure THF/DMF water content is <50 ppm. Add molecular sieves (3Å) to the reaction vessel. |

Module B: Potassium tert-Butoxide (KOtBu)

Mechanism: Equilibrium deprotonation.

Why use it? Operational simplicity. It is soluble in THF, allowing for homogeneous kinetics. It is ideal for primary alcohols (MeOH, EtOH) where the equilibrium favors the target alkoxide.

Troubleshooting Guide (KOtBu)

| Symptom | Probable Cause | Corrective Action |

| Impurity M+56 (t-Butyl Ether) | Nucleophilic Competition: The pyrazine is highly reactive, and | Switch Base: This is the #1 failure mode of KOtBu. If you see this, you must switch to NaH or a non-nucleophilic base like KHMDS . Lowering temp often worsens this ratio. |

| Incomplete Conversion | Unfavorable Equilibrium: The target alcohol is less acidic than | Distill off tBuOH: If using high-boiling solvents, apply vacuum to remove |

| Dark/Black Reaction Mixture | Electron Transfer: Pyrazines are electron-deficient; KOtBu can act as a single-electron donor forming radical anions. | Degas Solvents: Oxygen promotes radical decomposition. Sparge with Argon for 15 mins prior to base addition. |

Visualizing the KOtBu "Gotcha" (Side Reaction)

The following diagram illustrates the competitive pathway that generates the common M+56 impurity.

Figure 2: Competitive nucleophilic attack mechanism. Path B becomes dominant if the Target Alcohol is sterically hindered.

Standard Operating Protocols (SOPs)

Protocol A: NaH Method (High Reliability)

Best for: Secondary alcohols, valuable intermediates, or when KOtBu fails.

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a stir bar and N2 inlet.

-

Solvent Prep: Charge anhydrous THF or DMF (0.2 M concentration relative to substrate).

-

Alcohol Activation: Add the alcohol (1.0 equiv) to the flask. Cool to 0°C.

-

Base Addition: Carefully add NaH (60% in mineral oil, 1.2 equiv) portion-wise.

-

Aging: Stir at 0°C for 15 min, then warm to RT for 30 min to ensure complete deprotonation (solution usually turns clear or slightly cloudy).

-

Substrate Addition: Add the Chloropyrazine (1.0 equiv) dissolved in minimal dry solvent.

-

Reaction: Monitor by LCMS. If sluggish, heat to 60°C.

-

Quench: Cool to 0°C. Add saturated

dropwise (Quench is exothermic!).

Protocol B: KOtBu Method (High Throughput)

Best for: Primary alcohols, scale-up of simple ethers.

-

Setup: Standard RBF or vial with septum.

-

Mixing: Dissolve Chloropyrazine (1.0 equiv) and Alcohol (1.1 equiv) in anhydrous THF (0.5 M).

-

Cooling: Cool mixture to 0°C (Critical to suppress side reactions).

-

Base Addition: Add KOtBu (1.0 M solution in THF, 1.2 equiv) dropwise over 5 minutes.

-

Note: Solution often turns yellow/orange immediately.

-

-

Monitoring: Check LCMS after 30 mins.

-

Checkpoint: If M+56 is observed >5%, abort and switch to Protocol A.

-

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Provides the foundational pKa and kinetic data for alkoxide nucleophilicity).

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discusses the impact of lipophilic ethers like t-butyl groups on drug properties).

-

Stirling, M. (2020). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Organic & Biomolecular Chemistry. (Review of KOtBu reactivity profiles and side reactions).

-